1,4-Dihexylnaphthalene-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dihexylnaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C24H30N2 It is a derivative of naphthalene, characterized by the presence of two hexylnaphthalene groups and two cyano groups at the 2 and 3 positions of the naphthalene ring
Preparation Methods
The synthesis of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile typically involves the reaction of naphthalene derivatives with hexyl groups and cyano groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic Substitution Reactions: This involves the substitution of hydrogen atoms in the naphthalene ring with hexyl groups and cyano groups using appropriate reagents and catalysts.
Catalytic Hydrogenation: This method involves the reduction of naphthalene derivatives in the presence of a catalyst to introduce the hexyl groups.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,4-Dihexylnaphthalene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amine groups, resulting in the formation of diamines.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups, such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dihexylnaphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dihexylnaphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways in biological systems. The cyano groups and hexylnaphthalene moieties play a crucial role in its binding to specific receptors and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,4-Dihexylnaphthalene-2,3-dicarbonitrile can be compared with other similar compounds, such as:
1,4-Dihydroxynaphthalene-2,3-dicarbonitrile: This compound has hydroxyl groups instead of hexyl groups, leading to different chemical and biological properties.
1,4-Dimethylnaphthalene-2,3-dicarbonitrile: The presence of methyl groups instead of hexyl groups results in different reactivity and applications.
1,4-Diethylnaphthalene-2,3-dicarbonitrile: The ethyl groups confer different physical and chemical properties compared to the hexyl groups.
Properties
CAS No. |
193066-04-5 |
---|---|
Molecular Formula |
C24H30N2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
1,4-dihexylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C24H30N2/c1-3-5-7-9-13-21-19-15-11-12-16-20(19)22(14-10-8-6-4-2)24(18-26)23(21)17-25/h11-12,15-16H,3-10,13-14H2,1-2H3 |
InChI Key |
DYSKFZNWULUTSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C(=C(C2=CC=CC=C21)CCCCCC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.